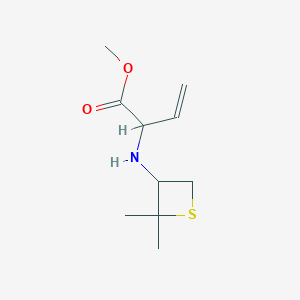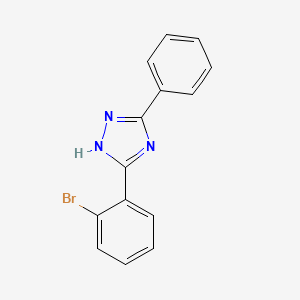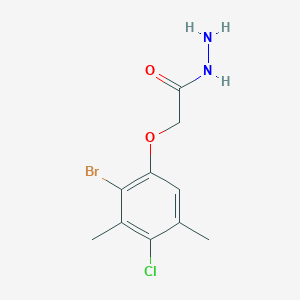
2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)acetohydrazide is an organic compound with the molecular formula C10H12BrClN2O2. This compound is notable for its unique structure, which includes both bromine and chlorine substituents on a dimethylphenoxy ring, as well as an acetohydrazide functional group. These features make it a valuable intermediate in various chemical syntheses and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)acetohydrazide typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-bromo-4-chloro-3,5-dimethylphenol.
Etherification: This phenol is then reacted with chloroacetic acid in the presence of a base, such as sodium hydroxide, to form 2-(2-bromo-4-chloro-3,5-dimethylphenoxy)acetic acid.
Hydrazide Formation: The acetic acid derivative is then converted to its corresponding hydrazide by reacting with hydrazine hydrate under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions:
Oxidation and Reduction: The hydrazide group can participate in redox reactions, potentially forming different oxidation states or reducing agents.
Condensation Reactions: The acetohydrazide group can react with aldehydes and ketones to form hydrazones and azines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Condensation: Aldehydes or ketones in the presence of acid or base catalysts.
Major Products Formed
Substitution Products: Various substituted phenoxy derivatives.
Oxidation Products: Oxidized forms of the hydrazide group.
Condensation Products: Hydrazones and azines.
Applications De Recherche Scientifique
2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)acetohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)acetohydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity and specificity for certain targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Chloro-3,5-dimethylphenoxy)acetohydrazide: Lacks the bromine substituent, which may affect its reactivity and biological activity.
2-(2-Bromo-4,5-dimethylphenoxy)acetohydrazide: Similar structure but with different substitution patterns, leading to variations in chemical behavior and applications.
Uniqueness
2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)acetohydrazide is unique due to the combination of bromine and chlorine substituents, which can significantly influence its chemical reactivity and potential applications. This dual halogenation can enhance its utility in various synthetic and research contexts.
Propriétés
Formule moléculaire |
C10H12BrClN2O2 |
|---|---|
Poids moléculaire |
307.57 g/mol |
Nom IUPAC |
2-(2-bromo-4-chloro-3,5-dimethylphenoxy)acetohydrazide |
InChI |
InChI=1S/C10H12BrClN2O2/c1-5-3-7(16-4-8(15)14-13)9(11)6(2)10(5)12/h3H,4,13H2,1-2H3,(H,14,15) |
Clé InChI |
SMKQISZNXBSFGL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1Cl)C)Br)OCC(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R,8aR)-Hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carbonitrile](/img/structure/B13025901.png)
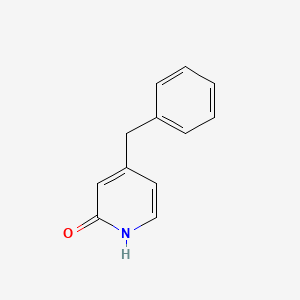

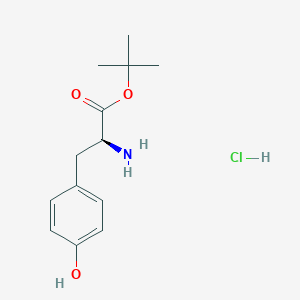
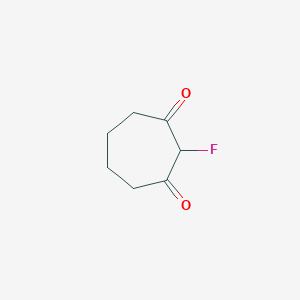


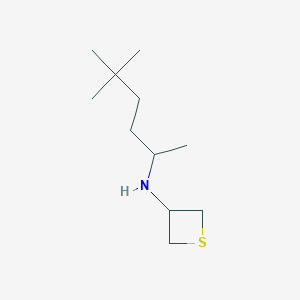
![(3aR,9bS)-4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B13025931.png)
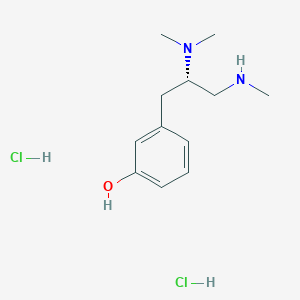
![5-Bromo-7-methoxyimidazo[1,5-a]pyridine](/img/structure/B13025950.png)

